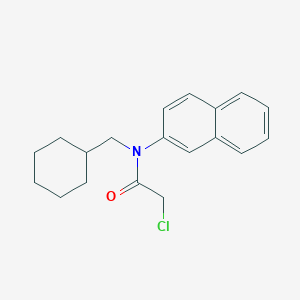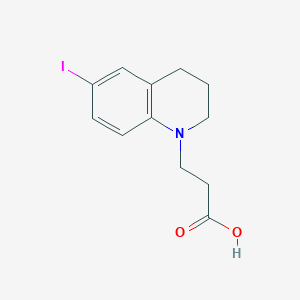
3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid” is a derivative of 6-Iodo-3,4-dihydroquinolin-2(1H)-one . This compound has a molecular weight of 273.07 and is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of the parent compound, 6-Iodo-3,4-dihydroquinolin-2(1H)-one, includes a quinolinone ring with an iodine atom at the 6-position . The InChI code for this compound is 1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The parent compound, 6-Iodo-3,4-dihydroquinolin-2(1H)-one, is a solid at room temperature . It has a molecular weight of 273.07 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Neurological Disease Research
Studies have explored quinolinic acid, a compound structurally related to 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid, for its role in neurological diseases. Quinolinic acid is an NMDA receptor agonist and has been implicated in conditions such as neurodegenerative diseases and epilepsy due to its excitotoxic properties. Research has focused on measuring its concentration in cerebrospinal fluid (CSF) and brain tissues to understand its involvement in disease processes and potential therapeutic interventions.
Neuroinflammation and Immune Activation : Elevated levels of quinolinic acid and related kynurenine pathway metabolites in CSF and serum have been associated with neuroinflammation and immune activation in HIV-1-infected patients. This suggests a potential role for compounds like 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid in modulating immune responses or in the therapeutic targeting of neuroinflammatory pathways (Heyes et al., 1992).
Excitotoxicity and Neurodegeneration : Quinolinic acid's role as an excitotoxin has been investigated in the context of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, and in traumatic brain injury (TBI). Studies suggest that increased quinolinic acid levels might contribute to neuronal damage and dysfunction, offering insights into how structural analogs might affect similar pathways (Sinz et al., 1998).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of related compounds can provide insights into how 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid might behave in biological systems. Understanding the metabolic pathways, absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can inform their potential therapeutic use and safety profiles.
- Metabolite Identification : The identification of metabolites of related compounds, such as floctafenine, in urinary calculi, underscores the importance of studying the metabolism and excretion pathways of 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid to anticipate potential adverse reactions or therapeutic applications (Moesch et al., 1987).
Safety And Hazards
The safety information for 6-Iodo-3,4-dihydroquinolin-2(1H)-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
3-(6-iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-3-4-11-9(8-10)2-1-6-14(11)7-5-12(15)16/h3-4,8H,1-2,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPBFAGOOIIBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)N(C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

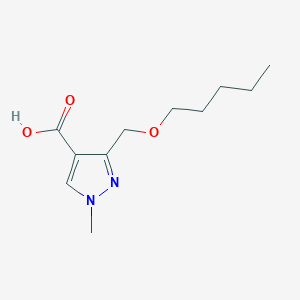
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)
![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)
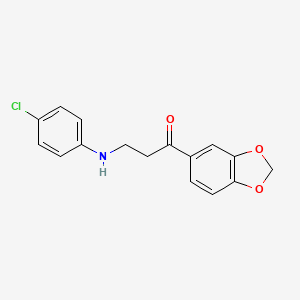
![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)
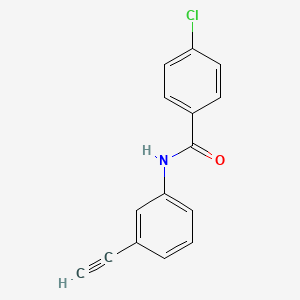

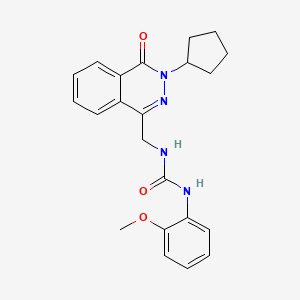

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)
![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)
